

A Technical Guide to the Identification of 3-Ethyl-2-methylhexane

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Compound of Interest

Compound Name: **3-Ethyl-2-methylhexane**

Cat. No.: **B097986**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the identification and characterization of the branched alkane, **3-Ethyl-2-methylhexane**. The document outlines its key identifiers, physicochemical properties, and detailed experimental protocols for its analysis.

Compound Identification

The primary identifier for **3-Ethyl-2-methylhexane** is its CAS (Chemical Abstracts Service) Registry Number.

- CAS Number: 16789-46-1[1][2][3]

Other significant identifiers are provided in the table below.

Identifier	Value
Molecular Formula	C9H20 ^{[1][2][3]}
IUPAC Name	3-Ethyl-2-methylhexane ^{[2][3]}
Synonyms	2-Methyl-3-ethylhexane ^{[3][4][5]}
InChI	InChI=1S/C9H20/c1-5-7-9(6-2)8(3)4/h8-9H,5-7H2,1-4H3 ^{[2][3]}
InChIKey	MVLOWDRGPHBNNF-UHFFFAOYSA-N ^{[2][3]}
Canonical SMILES	CCCC(CC)C(C)C ^[2]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of **3-Ethyl-2-methylhexane** is presented below. This data is crucial for its identification and characterization in a laboratory setting.

Property	Value
Molecular Weight	128.25 g/mol ^[2]
XLogP3-AA	4.5 ^{[1][2]}
Rotatable Bond Count	4 ^[1]
Heavy Atom Count	9 ^[1]
Complexity	55.1 ^{[1][2]}
Monoisotopic Mass	128.156500638 Da ^{[1][2]}
Kovats Retention Index (Standard non-polar)	847, 847, 845, 844, 847, 846, 849 ^[2]

Spectroscopic data is available for **3-Ethyl-2-methylhexane**, which is essential for its unambiguous identification. Available spectral information includes:

- Mass Spectrometry (GC-MS): Data is available from the NIST Mass Spectrometry Data Center.^{[2][4]}

- ^{13}C NMR Spectra: Available through spectral databases.[\[2\]](#)
- IR Spectra (Vapor Phase): Available through spectral databases.[\[2\]](#)

Experimental Protocols for Identification

The identification of **3-Ethyl-2-methylhexane**, a volatile organic compound, is typically achieved using chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and powerful method.

3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for the analysis of volatile alkanes like **3-Ethyl-2-methylhexane**.

- Sample Preparation:
 - For liquid samples, dilute in a volatile solvent such as hexane or pentane to an appropriate concentration (e.g., 1-10 ppm).
 - For gas-phase samples, a gas-tight syringe can be used for direct injection, or the sample can be collected on a sorbent tube followed by thermal desorption.
- Instrumentation and Conditions:
 - Gas Chromatograph: Agilent 7890B or equivalent.
 - Column: HP-5ms (30 m x 0.25 mm x 0.25 μm) or similar non-polar capillary column.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Inlet: Split/splitless injector at 250°C.
 - Injection Volume: 1 μL .
 - Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.

- Ramp: 10°C/min to 200°C.
- Hold: 5 minutes at 200°C.
- Mass Spectrometer: Agilent 5977A or equivalent.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-300.
- Data Analysis:
 - The retention time of the analyte peak is compared to that of a known standard of **3-Ethyl-2-methylhexane**.
 - The acquired mass spectrum is compared with a reference library, such as the NIST Mass Spectral Library, for confirmation. The fragmentation pattern of branched alkanes is a key identifying feature.

3.2. Fourier Transform Infrared (FTIR) Spectroscopy

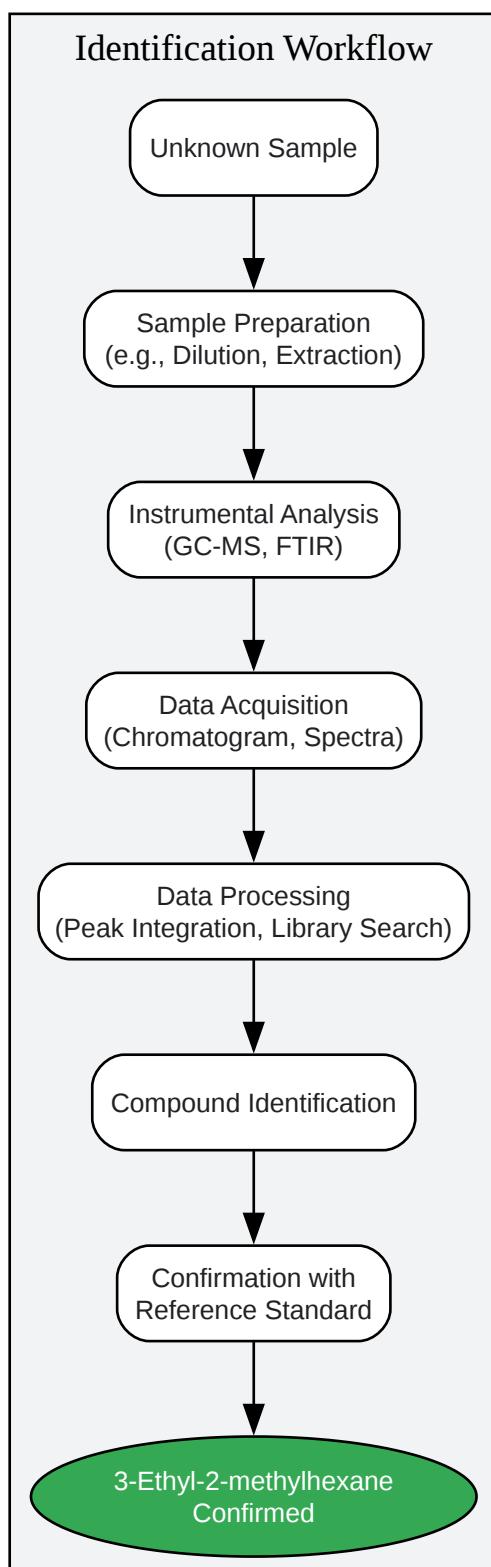
FTIR spectroscopy can provide complementary information for the identification of **3-Ethyl-2-methylhexane** by identifying its functional groups.

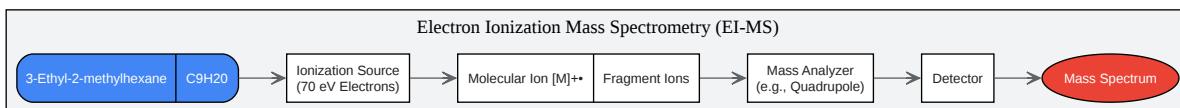
- Sample Preparation:
 - Liquid Phase: A thin film of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
 - Attenuated Total Reflectance (ATR): A drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Instrumentation and Conditions:
 - Spectrometer: Thermo Scientific Nicolet iS50 FTIR Spectrometer or equivalent.

- Detector: Deuterated Triglycine Sulfate (DTGS).
- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Scans: 32 scans are co-added to improve the signal-to-noise ratio.
- Data Analysis:
 - The resulting spectrum should show characteristic C-H stretching and bending vibrations for an alkane.
 - Strong C-H stretching absorptions are expected in the 2850-3000 cm^{-1} region.
 - C-H bending vibrations for methyl (-CH₃) and methylene (-CH₂-) groups are expected around 1465 cm^{-1} and 1375 cm^{-1} .

Mandatory Visualizations

The following diagrams illustrate the logical workflow for compound identification and a key analytical process.





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